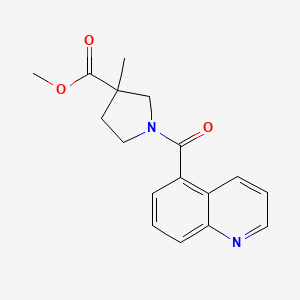
Methyl 3-methyl-1-(quinoline-5-carbonyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-1-(quinoline-5-carbonyl)pyrrolidine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolidine derivative that is synthesized through a multistep process.
作用機序
The mechanism of action of Methyl 3-methyl-1-(quinoline-5-carbonyl)pyrrolidine-3-carboxylate is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, it has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that Methyl 3-methyl-1-(quinoline-5-carbonyl)pyrrolidine-3-carboxylate has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using Methyl 3-methyl-1-(quinoline-5-carbonyl)pyrrolidine-3-carboxylate in lab experiments is its reproducibility. The synthesis method for this compound has been optimized and is reproducible, making it a viable option for large-scale production. Additionally, this compound has potent anticancer properties and can induce apoptosis in cancer cells, making it a valuable tool for cancer research. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
将来の方向性
There are several future directions for the research and development of Methyl 3-methyl-1-(quinoline-5-carbonyl)pyrrolidine-3-carboxylate. One direction is to further elucidate the mechanism of action of this compound, particularly in the context of its neuroprotective effects. Another direction is to explore the potential of this compound as a drug candidate for the treatment of various neurodegenerative disorders. Additionally, further studies are needed to optimize the synthesis method for this compound and improve its solubility in aqueous solutions.
合成法
The synthesis of Methyl 3-methyl-1-(quinoline-5-carbonyl)pyrrolidine-3-carboxylate involves a multistep process that includes the reaction of 3-methyl-1-(quinoline-5-carbonyl)pyrrolidine-3-carboxylic acid with methanol and thionyl chloride to yield the corresponding acid chloride. The acid chloride is then reacted with methylamine to form the desired compound. This synthesis method has been optimized and is reproducible, making it a viable option for large-scale production of the compound.
科学的研究の応用
Methyl 3-methyl-1-(quinoline-5-carbonyl)pyrrolidine-3-carboxylate has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer properties and can induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Other potential applications of this compound include its use as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
methyl 3-methyl-1-(quinoline-5-carbonyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-17(16(21)22-2)8-10-19(11-17)15(20)13-5-3-7-14-12(13)6-4-9-18-14/h3-7,9H,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEVHGNAZCFNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=C3C=CC=NC3=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-3-[2-(oxolan-3-yloxy)phenyl]urea](/img/structure/B7582810.png)

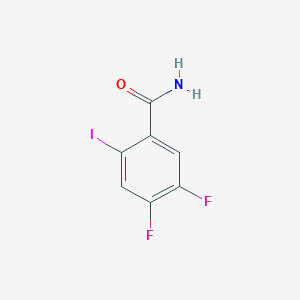
![Methyl 3-[(pent-4-enoylamino)methyl]benzoate](/img/structure/B7582826.png)
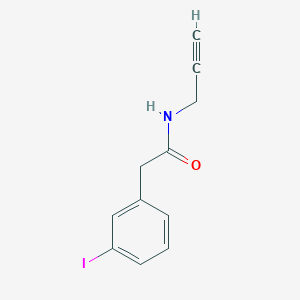
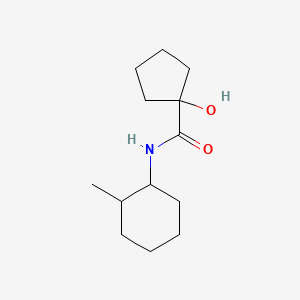
![1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582837.png)
![2-[4-(2-chloro-4-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B7582859.png)

![3-[[4-(Thiolan-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7582882.png)

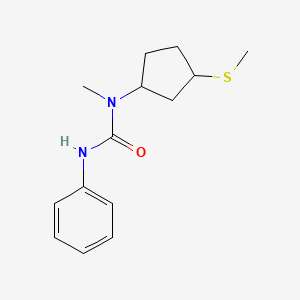
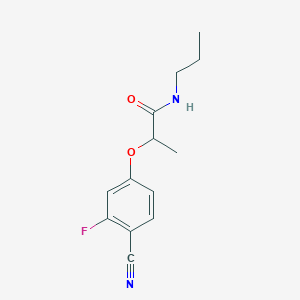
![1-[2-(Oxolan-2-yl)ethylsulfonyl]pyrrolidine](/img/structure/B7582925.png)